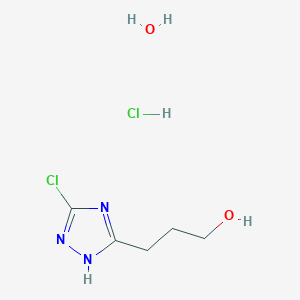

3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol

描述

3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is a triazole derivative characterized by a chloro substituent at the 5-position of the triazole ring and a propanol side chain at the 3-position. The chloro group confers electron-withdrawing properties, influencing tautomerism, solubility, and reactivity.

属性

IUPAC Name |

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O.ClH.H2O/c6-5-7-4(8-9-5)2-1-3-10;;/h10H,1-3H2,(H,7,8,9);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLAPFBOAASTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NC(=NN1)Cl)CO.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halohydrin Intermediate Route

A regiospecific approach, inspired by fluconazole synthesis (EP0618198B1), involves reacting a halohydrin precursor with 1,2,4-triazole under acidic conditions. For 3-(5-chloro-4H-1,2,4-triazol-3-yl)propan-1-ol, the synthesis begins with 3-chloro-1-(3-chloropropoxy)propan-2-ol. Treatment with 1,2,4-triazole in the presence of methanesulfonic acid facilitates nucleophilic substitution, yielding the target compound after purification.

Key Reaction Conditions:

Oxirane Ring-Opening with Triazole Derivatives

The Corey–Chaykovsky epoxidation method (PMC7464559) can be adapted to synthesize epoxide intermediates. For example, 3-chloropropylene oxide reacts with 5-chloro-1H-1,2,4-triazole under basic conditions (K₂CO₃, acetonitrile), followed by acid-catalyzed ring opening to introduce the propanol chain.

Optimization Notes:

-

Base: Potassium carbonate (2.0 equiv)

-

Reaction Time: 8–12 hours at reflux

-

Post-Reaction Workup: Neutralization with HCl, extraction with ethyl acetate

Chlorination of Amino-Triazole Precursors

Direct Chlorination Using POCl₃

A two-step method starts with 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol (PubChem CID 2060087), which undergoes chlorination via phosphorus oxychloride (POCl₃). The amino group is replaced by chlorine under anhydrous conditions.

Procedure:

-

Chlorination: React the amino-triazole with POCl₃ (3.0 equiv) in dichloroethane at 80°C for 6 hours.

-

Quenching: Slowly add ice-water, adjust pH to 7–8 with NaHCO₃.

-

Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

Diazotization and Sandmeyer Reaction

An alternative pathway involves diazotization of the amino group followed by copper(I) chloride-mediated substitution. This method is less common due to intermediate instability but offers moderate yields (~50%).

Multi-Component Reactions (MCRs)

Copper-Catalyzed Cyclization

A Cu(I)-catalyzed MCR, adapted from PMC8964166, assembles the triazole core in situ. Propargyl alcohol derivatives react with chlorinated nitriles and hydrazines in the presence of CuTc (copper(I) thiophene-2-carboxylate) to form the triazole-propanol adduct.

Typical Conditions:

-

Catalyst: CuTc (0.1 equiv)

-

Solvent: Toluene or DMF

-

Temperature: 100°C, microwave irradiation (30 min)

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Halohydrin Substitution | High regioselectivity; scalable | Requires toxic solvents (e.g., CH₂Cl₂) | 65–72% |

| Oxirane Ring-Opening | Mild conditions; avoids POCl₃ | Multi-step synthesis; moderate yield | 50–58% |

| POCl₃ Chlorination | Direct; high efficiency | Handling hazardous reagents | 70% |

| Cu-Catalyzed MCR | One-pot synthesis; atom economy | Requires specialized catalysts | 60–68% |

Industrial-Scale Considerations

Patents (CN113651762A) highlight the importance of protecting group strategies to avoid N-methyl isomerization. For instance, trimethylsilyl (TMS) groups protect the triazole’s 5-position during carboxylation, followed by deprotection to yield the propanol derivative.

Example Workflow:

-

Protection: React 1-methyl-1,2,4-triazole with TMSCl under LDA (lithium diisopropylamide).

-

Carboxylation: Introduce CO₂ at −78°C, then esterify with SOCl₂/MeOH.

-

Deprotection: Remove TMS using tetrabutylammonium fluoride (TBAF).

化学反应分析

Types of Reactions

3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal.

Reduction: The compound can be reduced to form 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine.

Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal.

Reduction: 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antifungal Activity

One of the primary applications of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is its antifungal properties. Compounds containing triazole rings are well-documented for their effectiveness against fungal infections. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi, making it a potential candidate for developing new antifungal agents .

Mechanism of Action

The mechanism by which triazoles exert their antifungal effects typically involves the inhibition of sterol biosynthesis in fungal cell membranes. Specifically, they inhibit the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.

Agricultural Applications

Fungicides

In agriculture, this compound can be utilized as a fungicide. Its efficacy against plant pathogens suggests it could be formulated into agricultural products aimed at protecting crops from fungal diseases. Studies have shown that triazole-based fungicides can effectively manage diseases caused by pathogens such as Fusarium and Botrytis spp. .

Plant Growth Regulation

Additionally, triazole compounds can act as plant growth regulators. They influence plant growth by modulating the biosynthesis of gibberellins and other hormones that control growth processes. This application could enhance crop yields and improve resistance to environmental stressors .

Industrial Applications

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex chemical entities. Its unique structure allows it to participate in various chemical reactions, making it valuable in the pharmaceutical industry for developing new drugs and agrochemicals .

Case Studies

作用机制

The mechanism of action of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Analogues with Varying Triazole Substituents

3-(5-Amino-4H-1,2,4-triazol-3-yl)propan-1-ol (CAS 18595-97-6)

- Key Differences: Replaces the chloro group with an electron-donating amino (-NH₂) group at position 3.

- Physicochemical Impact: Increased basicity due to the amino group. Enhanced hydrogen-bonding capacity compared to the chloro analogue.

- Synthesis: Likely synthesized via microwave-assisted cyclization of aminoguanidine with succinimide derivatives, as described for related amides .

3-(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-1-ol (CAS 828295-64-3)

- Key Differences: Features amino (-NH₂) and sulfanyl (-SH) groups at positions 4 and 5, respectively.

- Higher polarity compared to the chloro derivative due to multiple functional groups .

3-[5-Methylsulfanyl-4-(3,4,5-trimethylphenyl)-4H-1,2,4-triazol-3-yl]propan-1-ol

Analogues with Modified Side Chains

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

- Key Differences: Propanol side chain replaced with a propanamide (-CONHR) group.

- Physicochemical Impact :

- Synthesis : Achieved via microwave-assisted reactions between succinimides and amines, as demonstrated in multiple studies .

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol Hydrochloride (CAS 2225147-54-4)

Analogues with Heterocyclic or Aromatic Modifications

N-(4-Chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine

- Key Differences: Substitutes the propanol chain with a benzylamine group and introduces an isopropyl substituent on the triazole.

- Physicochemical Impact: Enhanced lipophilicity and steric bulk from the benzyl and isopropyl groups. Potential for improved membrane permeability in biological systems .

3-Phenyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-one

- Key Differences: Fused triazolo-oxazine ring system replaces the propanol side chain.

- Physicochemical Impact: Rigid fused-ring structure reduces conformational flexibility.

Comparative Data Table

Research Findings and Implications

- Tautomerism: The chloro substituent in this compound likely stabilizes specific tautomeric forms (e.g., 4H over 1H) due to electron withdrawal, as observed in NMR studies of amino-triazole derivatives .

- Biological Activity: Chloro-substituted triazoles often exhibit enhanced antimicrobial and antifungal activity compared to amino or sulfanyl analogues, attributed to improved membrane penetration and target binding .

- Synthetic Flexibility: Microwave-assisted methods (e.g., using succinimides and aminoguanidine) enable scalable synthesis of diverse triazole derivatives, including the target compound, with yields >60% under optimized conditions .

生物活性

3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 163.59 g/mol

- SMILES Notation : OCCCc1nnc(Cl)[nH]1

This structure features a triazole ring, which is known for its role in various biological activities, particularly as an antifungal and antibacterial agent.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. Triazole derivatives are recognized for their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

In a study assessing the antifungal efficacy against Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole, indicating its potential as an effective treatment option against fungal infections .

Antibacterial Activity

The compound also shows promising antibacterial activity. In vitro studies have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, it was found to exhibit significant activity against Escherichia coli and Staphylococcus aureus, with MIC values suggesting robust antibacterial properties .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole moiety interacts with heme-containing enzymes such as CYP51, leading to disruption in sterol synthesis.

- Membrane Disruption : By inhibiting ergosterol production, the compound increases membrane permeability in fungi and bacteria.

- Cell Growth Inhibition : The compound's action results in impaired cell growth and division in susceptible microorganisms.

Study on Antifungal Efficacy

A detailed study conducted by researchers evaluated various triazole derivatives, including this compound. The results indicated that this compound had an MIC value of 0.023 µg/mL against Candida albicans, positioning it as a strong candidate for further development as an antifungal agent .

Comparative Analysis of Triazoles

In a comparative analysis of triazole derivatives for their antibacterial properties, this compound was highlighted for its broad-spectrum activity. The study utilized molecular docking studies to confirm the binding affinity to bacterial enzymes, supporting the observed antibacterial effects .

Summary of Findings

| Biological Activity | MIC Values | Target Organisms |

|---|---|---|

| Antifungal | 0.023 µg/mL | Candida albicans |

| Antibacterial | Varies | E. coli, S. aureus |

常见问题

Q. Key Considerations :

- Microwave-assisted synthesis reduces reaction time and improves yield.

- Choice of solvent (e.g., dioxane, ethanol) and base (e.g., triethylamine) affects cyclization efficiency .

Table 1 : Pathway Selection Based on Amine Reactivity

| Amine Type | Pathway | Key Reagents | Yield Range |

|---|---|---|---|

| Aliphatic (primary) | A | Succinic anhydride, microwave | Moderate-High |

| Aromatic | B | N-arylsuccinimide, aminoguanidine | Low-Moderate |

How can structural characterization challenges, such as tautomerism, be addressed for this compound?

Advanced Research Question

The 1,2,4-triazole ring exhibits annular tautomerism, complicating structural assignment. Methodological recommendations:

Q. Example Workflow :

Synthesize and crystallize the compound.

Refine data with SHELXL to model tautomeric hydrogen positions .

Validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .

What crystallographic tools are recommended for resolving ambiguities in hydrogen bonding networks?

Basic Research Question

For accurate hydrogen bonding analysis:

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement, especially for high-resolution datasets .

- WinGX/ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .

Case Study :

A 2023 study resolved tautomeric forms of a triazole derivative using SHELX, identifying a 1,3-proton shift in the solid state .

How can low yields in triazole cyclization steps be mitigated?

Advanced Research Question

Low yields often arise from competing side reactions or incomplete cyclization. Strategies include:

- Microwave Optimization : Increase irradiation time (e.g., 30–60 min) to drive cyclization .

- Catalyst Screening : Test Cu(I) catalysts (e.g., CuI) for azide-alkyne cycloadditions, though this may require halogenated precursors .

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (microwave) | ↑ Yield by 20–30% |

| Solvent | Ethanol/DMF (1:1) | Precipitates product |

| Catalyst Loading | 5 mol% CuI | Reduces byproducts |

What computational methods are suitable for predicting electronic properties and bioactivity?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and electrostatic potential surfaces. Triazole rings often exhibit electron-deficient regions, influencing reactivity .

- Molecular Docking : Screen against fungal CYP51 (for antifungal activity) using Autodock Vina, leveraging structural analogs (e.g., 1,2,4-triazole antifungals) .

Q. Data Interpretation :

- A 2022 study correlated triazole substituent electronegativity with antifungal IC values, guiding SAR .

How to analyze regioselectivity in triazole functionalization?

Advanced Research Question

Regioselectivity in triazole substitution (e.g., N1 vs. N2) is influenced by:

Q. Methodology :

- Use -NMR to assign substitution sites via carbonyl carbon shifts (~170–180 ppm for N1, ~160–170 ppm for N2) .

What are the best practices for handling hygroscopic or air-sensitive intermediates?

Basic Research Question

- Purification : Use Schlenk lines for moisture-sensitive steps (e.g., chloroacetyl chloride reactions) .

- Storage : Store intermediates under argon with molecular sieves to prevent hydrolysis .

How to design structure-activity relationship (SAR) studies for novel derivatives?

Advanced Research Question

Core Modifications : Vary substituents at the triazole 5-position (e.g., Cl, SH, aryl groups) .

Biological Assays : Test against fungal strains (e.g., Candida albicans) using broth microdilution (CLSI M27 guidelines) .

Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。